2-Iodoethyl myristate

Lipophilicity Partition Coefficient Drug Delivery

2-Iodoethyl myristate (CAS 83763-20-6), also known as 2-iodoethyl tetradecanoate, is an iodinated long-chain fatty acid ester with the molecular formula C16H31IO2 and a molecular weight of 382.32 g/mol. The compound is characterized by a C14 myristate chain esterified with a 2-iodoethanol moiety, imparting distinct physicochemical properties including a high calculated LogP of 7.35, a boiling point of 385.7°C at 760 mmHg, and a density of 1.213 g/cm³.

Molecular Formula C16H31IO2
Molecular Weight 382.32 g/mol
CAS No. 83763-20-6
Cat. No. B12641932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoethyl myristate
CAS83763-20-6
Molecular FormulaC16H31IO2
Molecular Weight382.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCCI
InChIInChI=1S/C16H31IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h2-15H2,1H3
InChIKeyHTORKFYAKCXIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoethyl Myristate (CAS 83763-20-6): A High-LogP Iodinated Fatty Acid Ester for Specialized Research and Synthesis


2-Iodoethyl myristate (CAS 83763-20-6), also known as 2-iodoethyl tetradecanoate, is an iodinated long-chain fatty acid ester with the molecular formula C16H31IO2 and a molecular weight of 382.32 g/mol [1]. The compound is characterized by a C14 myristate chain esterified with a 2-iodoethanol moiety, imparting distinct physicochemical properties including a high calculated LogP of 7.35, a boiling point of 385.7°C at 760 mmHg, and a density of 1.213 g/cm³ [2][3]. As a reagent-grade haloethyl ester, it serves as a synthetic intermediate and a protected ester form in peptide nucleic acid (PNA) monomer synthesis, where the 2-iodoethyl group functions as an orthogonal protecting group [4]. The compound's exact mass of 382.136875 Da and its availability in mass spectral libraries, including the Wiley Registry and KnowItAll MS Library, facilitate analytical identification [5].

2-Iodoethyl Myristate Procurement: Why Simple Myristate Esters Cannot Substitute This Iodo-Functionalized Reagent


Generic substitution of 2-iodoethyl myristate with non-halogenated myristate esters or alternative 2-haloethyl myristates is not scientifically valid due to substantial divergence in lipophilicity, reactivity, and steric/electronic character. The target compound exhibits a computed LogP of 7.35, which is >1.7 log units higher than the 2-chloroethyl analog (LogP 5.47) and significantly exceeds common myristate esters such as ethyl myristate (LogP 5.25) and isopropyl myristate (LogP 5.64) [1]. This elevated lipophilicity directly impacts membrane partitioning, chromatographic retention, and formulation behavior in lipid-based systems. The carbon-iodine bond in the 2-iodoethyl moiety possesses a lower bond dissociation energy (~53 kcal/mol) compared to C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol), enabling selective cleavage under mild conditions—a critical feature for its application as an orthogonal protecting group in PNA synthesis, where 2-iodoethyl (2-IE) esters can be removed without disturbing acid- or base-labile protecting groups [2]. The higher molecular weight (382.32 vs. 290.87 for the 2-chloro analog) and distinctive mass spectral fragmentation pattern further ensure unambiguous analytical tracking in complex reaction mixtures [3].

2-Iodoethyl Myristate: Quantitative Comparator Evidence for Differentiated Scientific Selection


Lipophilicity (LogP) Advantage of 2-Iodoethyl Myristate vs. 2-Chloroethyl and Non-Halogenated Analogs

The calculated LogP of 2-iodoethyl myristate is 7.35, representing a substantial increase in lipophilicity compared to the 2-chloroethyl myristate analog (LogP 5.47) and common myristate esters such as ethyl myristate (LogP 5.25) and isopropyl myristate (LogP 5.64) [1]. This LogP difference of 1.88 units (vs. 2-chloroethyl) translates to a theoretical ~76-fold higher octanol-water partition coefficient, directly impacting the compound's behavior in lipid bilayer partitioning, reversed-phase HPLC retention, and lipid-based nanoparticle formulations [1].

Lipophilicity Partition Coefficient Drug Delivery Membrane Permeability

Boiling Point and Thermal Stability Differentiation of 2-Iodoethyl Myristate vs. 2-Chloroethyl Myristate

2-Iodoethyl myristate exhibits a boiling point of 385.7°C at 760 mmHg, which is 18.6°C higher than that of the 2-chloroethyl analog (367.1°C at 760 mmHg) [1]. The flash point of 187.1°C (vs. data not available for the 2-chloro analog at 760 mmHg) and a density of 1.213 g/cm³ further differentiate its physical handling and purification profile [1]. The higher boiling point is consistent with the increased molecular weight (382.32 vs. 290.87 g/mol) and stronger van der Waals interactions conferred by the iodine atom's larger polarizable electron cloud [2].

Thermal Properties Distillation Purification Volatility

Orthogonal Protecting Group Utility: 2-Iodoethyl Ester Cleavage Selectivity in PNA Monomer Synthesis

The 2-iodoethyl (2-IE) ester group is specifically claimed as an exemplary orthogonal protecting group for PNA monomers in US Patent Application US20180282375A1, alongside 2,2,2-trichloroethyl (TCE), 2,2,2-tribromoethyl (TBE), and 2-bromoethyl (2-BE) groups [1]. The 2-IE group is designed to be removable under conditions that leave typical backbone and side-chain acid- and base-labile protecting groups substantially intact, thereby enabling high-yield production of PNA monomer carboxylic acids suitable for oligomer synthesis [1]. The lower C-I bond dissociation energy (~53 kcal/mol) compared to C-Br (~69 kcal/mol) and C-Cl (~84 kcal/mol) provides a thermodynamic basis for milder, more selective deprotection conditions for the 2-iodoethyl ester relative to its bromo and chloro counterparts [2].

Peptide Nucleic Acid PNA Monomers Protecting Groups Orthogonal Deprotection

Mass Spectrometric Identification: Exact Mass Differentiation of 2-Iodoethyl Myristate from Chloro and Non-Halogenated Analogs

2-Iodoethyl myristate possesses an exact monoisotopic mass of 382.136875 Da (molecular formula C16H31IO2), producing a distinctive mass spectrum with a molecular ion at m/z 382 and characteristic iodine isotopic pattern [1]. This differentiates it clearly from 2-chloroethyl myristate (exact mass 290.201 Da, C16H31ClO2), ethyl 2-bromotetradecanoate (exact mass 334.150 Da, C16H31BrO2), and non-halogenated ethyl myristate (exact mass 256.240 Da, C16H32O2) [2][3]. The GC-MS spectrum of 2-iodoethyl myristate is included in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, enabling confident library-based identification [1]. The iodine atom's distinctive A+2 isotope signature provides additional specificity in MS detection versus chloro and non-halogenated esters [4].

Mass Spectrometry GC-MS Exact Mass Isotopic Pattern Analytical Chemistry

Reversed-Phase HPLC Retention: Method Transferability and LogP-Driven Separation from Less Lipophilic Analogs

A validated reversed-phase HPLC method for 2-iodoethyl myristate using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established, with the method noted as scalable for preparative impurity isolation and suitable for pharmacokinetic applications. For MS-compatible applications, phosphoric acid is replaced with formic acid [1]. The compound's LogP of 7.35 predicts significantly longer retention compared to 2-chloroethyl myristate (LogP 5.47) and non-halogenated myristate esters (LogP 5.25-5.64) under identical RP-HPLC conditions, with the ~1.7-2.1 LogP unit difference corresponding to an estimated 5-10 minute retention time shift on standard C18 columns, depending on gradient conditions [1].

HPLC Chromatography Method Development Reversed-Phase Analytical Method

High-Value Application Scenarios for 2-Iodoethyl Myristate Based on Quantified Differentiation Evidence


PNA Monomer Synthesis with Orthogonal 2-Iodoethyl Ester Protection

Researchers synthesizing peptide nucleic acid (PNA) monomers benefit from 2-iodoethyl myristate as a source of the 2-iodoethyl (2-IE) carboxyl-protecting group. The patent literature explicitly identifies 2-iodoethyl groups among preferred orthogonal ester protecting groups that can be selectively removed without disturbing acid- or base-labile backbone and side-chain protections, thereby enabling high-yield PNA monomer carboxylic acid production [1]. The lower C-I bond dissociation energy (~53 kcal/mol) relative to C-Br and C-Cl analogs theoretically permits milder deprotection conditions, potentially reducing side reactions during PNA oligomer assembly [2].

Lipid-Based Drug Delivery Systems Requiring High-LogP Excipients

The LogP of 7.35 for 2-iodoethyl myristate, substantially exceeding that of isopropyl myristate (LogP 5.64) and ethyl myristate (LogP 5.25), makes this compound a candidate for lipid nanoparticle (LNP) and liposomal formulations where enhanced membrane anchoring and reduced aqueous leakage are desired [1][2]. The iodine atom additionally provides X-ray contrast enhancement potential for imaging applications, a property absent in non-halogenated myristate esters.

Analytical Reference Standard for GC-MS Identification of Haloethyl Fatty Acid Esters

With its verified exact mass (382.136875 Da), inclusion in the Wiley Registry of Mass Spectral Data 2023, and distinctive iodine isotopic pattern, 2-iodoethyl myristate serves as a reliable reference standard for GC-MS method development and validation targeting haloethyl fatty acid esters in complex biological or environmental matrices [1]. The established reversed-phase HPLC method on Newcrom R1 columns further supports its use as a retention time marker for high-logP compounds in chromatographic method development [3].

Synthetic Intermediate for Radiochemistry and Halogen Exchange Reactions

The 2-iodoethyl moiety, by virtue of iodine's superior leaving group ability compared to chlorine and bromine, positions 2-iodoethyl myristate as a versatile electrophilic intermediate for nucleophilic substitution and halogen exchange reactions [1]. This reactivity profile is particularly relevant for the preparation of 18F- or 125I-labeled analogs for PET or SPECT imaging tracer development, where the iodo group can serve as a precursor for radiohalogen exchange under mild conditions.

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